molecular formula C8H10ClFIN B2429008 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride CAS No. 2490404-57-2

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride

Cat. No. B2429008
CAS RN: 2490404-57-2
M. Wt: 301.53
InChI Key: YATUWNXAYYNFDK-UHFFFAOYSA-N
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Description

“1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2490404-57-2 . It’s commonly used in various areas of research .

Scientific Research Applications

  • Antimicrobial and Antifungal Activity

    • Synthesized amides involving 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride derivatives have demonstrated notable antimicrobial and antifungal activities, sometimes comparable to standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).
  • Biocide and Corrosion Inhibition

    • As a multifunctional biocide, this compound shows broad-spectrum activity against bacteria, fungi, and algae. It also possesses biofilm and corrosion inhibition properties, useful in recirculating cooling water systems (Walter & Cooke, 1997).
  • Inhibition Activity to Acetylcholinesterase and Butyrylcholinesterase

    • Novel ureas derived from this compound have exhibited excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in neurological research and drug development (Pejchal et al., 2011).
  • Fluorometric Sensor for Mercury Detection

    • Modified versions of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride have been utilized in creating sensitive fluorometric sensors for detecting mercury ions, showcasing its application in environmental monitoring and analytical chemistry (Wanichacheva et al., 2010).
  • Chiral, Conformationally Mobile Tripodal Ligands

    • This compound has been involved in synthesizing ligands that form chiral, pseudo C3-symmetric complexes with metallic elements, useful in stereochemical and catalytic studies (Canary et al., 1998).
  • Antiamoebic Activity

    • Derivatives of 1-(2-Fluoro-6-iodophenyl)ethanamine have shown significant antiamoebic activity, suggesting potential therapeutic applications in treating amoebic infections (Zaidi et al., 2015).
  • Antiviral Drug Development

    • Schiff bases synthesized from this compound have been investigated for their antimicrobial and antidiabetic properties, including potential inhibitory effects against COVID-19 (G et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

1-(2-fluoro-6-iodophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FIN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATUWNXAYYNFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1I)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFIN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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